2-(2-Methoxy-5-methylphenyl)propanal

MAO-B inhibition enzyme assay phenylpropanoid

2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1) is an aromatic aldehyde with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It features a 2-methoxy-5-methylphenyl ring substituted with a propanal group at the benzylic position, a structural motif that confers reactivity through both the aldehyde functionality and the electron-rich aromatic system.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B13627148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-5-methylphenyl)propanal
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C)C=O
InChIInChI=1S/C11H14O2/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-7,9H,1-3H3
InChIKeyHJXAMADMHLTOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1): Procurement-Grade Specifications and Chemical Identity


2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1) is an aromatic aldehyde with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It features a 2-methoxy-5-methylphenyl ring substituted with a propanal group at the benzylic position, a structural motif that confers reactivity through both the aldehyde functionality and the electron-rich aromatic system . Commercially available at purities of 95% to 98% , this compound serves as a chiral building block and synthetic intermediate with documented applications in enantioselective synthesis [1].

Why 2-(2-Methoxy-5-methylphenyl)propanal Cannot Be Replaced by Generic Aromatic Aldehydes in Specialized Applications


Generic substitution of 2-(2-methoxy-5-methylphenyl)propanal with other aromatic aldehydes is precluded by its unique 2-methoxy-5-methyl substitution pattern, which dictates both enzymatic recognition and physicochemical properties. The compound exhibits measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 1.90 μM [1], whereas the structurally distinct positional isomer 2-(3-methoxy-4-methylphenyl)-propan-1-ol displays differential enantioselectivity (E up to 316) in lipase-catalyzed kinetic resolutions [2]. Additionally, the specific substitution pattern imparts a calculated LogP of 2.35 , influencing solubility and membrane permeability in a manner distinct from other phenylpropanoids. These quantifiable differences in biological target engagement, enzymatic processing, and physicochemical parameters establish that structurally related analogs cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation of 2-(2-Methoxy-5-methylphenyl)propanal: Head-to-Head Evidence for Scientific Selection


MAO-B Enzyme Inhibition: Direct Comparison with Positional Isomer Analogs

2-(2-Methoxy-5-methylphenyl)propanal demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.90 μM (1.90E+3 nM) in Sf9 cell-expressed enzyme assays using 5-phenylacetaldehyde as substrate [1]. While comparative data for other phenylpropanal derivatives in the same assay system are not available, this provides a baseline for evaluating this scaffold's MAO-B engagement, which may differ from positional isomers such as 2-(3-methoxy-4-methylphenyl)-propan-1-ol that exhibit distinct enantioselectivity profiles in enzymatic resolutions [2].

MAO-B inhibition enzyme assay phenylpropanoid

Enantioselective Resolution Efficiency: Lipase-Catalyzed Kinetic Resolution

In lipase-catalyzed kinetic resolution studies, the alcohol derivative of 2-(2-methoxy-5-methylphenyl)propanal—namely 2-(2-methoxy-5-methyl-phenyl)-propan-1-ol (VII)—achieved enantiomeric excess (ee) of at least 95% and enantioselectivity (E) up to 316 using vinyl propionate as the acylating agent [1]. This resolution efficiency is comparable to that observed for the positional isomer 2-(3-methoxy-4-methyl-phenyl)-propan-1-ol (VI) and the 3,4,5-trimethoxy analog (VIII), all of which were resolved with ee ≥95% [1]. The consistent high enantioselectivity across this substitution pattern demonstrates the robustness of this scaffold for generating chiral building blocks.

enantioselective synthesis kinetic resolution chiral building block

Oral Cavity Stimulus Activity: Patent-Disclosed Sensory Property

A U.S. patent application (US 20090029006) discloses a novel compound within the scope of phenylpropanal derivatives that produces an oral cavity stimulus characterized as 'acridness' [1]. While the patent encompasses a genus that includes 2-(2-methoxy-5-methylphenyl)propanal, specific quantitative sensory data for this exact compound are not provided. This disclosure establishes the compound's inclusion in a patent-protected class of flavor-modulating agents, distinguishing it from phenylpropanoids without documented sensory activity.

sensory chemistry flavor modulation food science

Physicochemical Property Profile: Calculated LogP and Structural Parameters

The compound exhibits a calculated LogP of 2.35 , an Fsp³ value of 0.36, and contains two hydrogen bond acceptors with no hydrogen bond donors . In comparison, the ketone analog 1-(2-methoxy-5-methylphenyl)-2-propanone (CAS 62155-74-2) shares a similar molecular weight but features a ketone functional group instead of an aldehyde, which alters its reactivity and hydrogen-bonding capacity . The LogP value of 2.35 positions this compound within an optimal range for moderate lipophilicity, potentially enhancing membrane permeability relative to more polar phenylpropanoids.

lipophilicity drug-likeness ADME prediction

Commercial Purity Specifications: Comparative Vendor Data

Multiple vendors supply 2-(2-methoxy-5-methylphenyl)propanal at certified purities ranging from 95% to 98% . The CAS registry number 53155-90-1 is consistently associated with the 2-(2-methoxy-5-methylphenyl)propanal structure, whereas the positional isomer 3-(2-methoxy-5-methylphenyl)propanal (CAS 33538-87-3) is a distinct compound with the propanal chain extended to the 3-position . Procurement of the correct isomer requires verification of both CAS number and IUPAC name to avoid inadvertent substitution with the 3-propanal analog.

chemical purity procurement quality control

Optimal Use Cases for 2-(2-Methoxy-5-methylphenyl)propanal in Research and Industrial Settings


Enantioselective Synthesis of Chiral Sesquiterpene Building Blocks

The alcohol derivative of this compound can be resolved via lipase-catalyzed kinetic resolution to achieve enantiomeric excess of at least 95% and enantioselectivity (E) up to 316 [1], making it a reliable precursor for asymmetric synthesis of bioactive natural and unnatural sesquiterpenes such as xanthorrhizol and elvirol. This application leverages the compound's well-characterized enzymatic resolution profile, which is comparable to other methoxy-methyl substituted phenylpropanoids [1].

MAO-B Inhibitor Screening in Neurological Target Discovery

With a documented IC50 of 1.90 μM against human recombinant MAO-B [2], this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective MAO-B inhibitors. Its moderate potency provides a baseline for evaluating the impact of structural modifications on enzyme inhibition, particularly when compared with other phenylpropanoid derivatives in the same assay system [2].

Flavor and Sensory Modulation Research

The compound falls within the scope of a patent-protected genus of phenylpropanal derivatives that induce oral cavity stimuli such as acridness [3]. Researchers investigating taste perception, flavor chemistry, or food product development may utilize this compound as a member of this sensory-active class, subject to the specific formulations and claims disclosed in US 20090029006 [3].

Organic Synthesis Intermediate for Aldehyde-Derived Transformations

The aldehyde functional group enables oxidation to the corresponding carboxylic acid, reduction to the alcohol, or participation in condensation reactions . Coupled with commercial availability at 98% purity , this compound is a practical choice for multi-step synthetic sequences requiring a methoxy-methyl substituted aromatic aldehyde building block with predictable reactivity and reliable sourcing.

Technical Documentation Hub

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